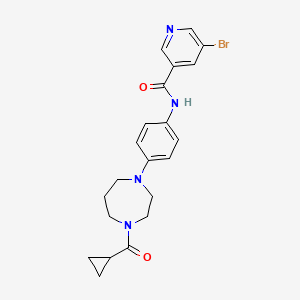
5-bromo-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)nicotinamide, also known as BNC375, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. BNC375 has been shown to have a high affinity for a specific subtype of the nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological processes in the central nervous system (CNS).
Applications De Recherche Scientifique
Therapeutic Applications of Nicotinamide Derivatives
Nicotinamide, a core component structurally related to the chemical , has been extensively studied for its potential therapeutic applications, including its role in neurocognitive function and as a precursor in the synthesis of anticancer agents. Nicotinamide is involved in various intra- and inter-cellular processes, suggesting its derivatives, including potentially "5-bromo-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)nicotinamide," could have significant research applications in these areas.
Neurocognitive Function : Nicotinamide has been investigated for its neuroprotective effects across cellular, animal, and human studies, focusing on conditions like age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injuries. It operates as a precursor of nicotinamide adenine dinucleotide (NAD+), essential for cellular energy production, which may hint at the potential neuroprotective applications of related compounds (Rennie et al., 2015).
Anticancer Research : Nicotinic acid derivatives, including nicotinamide, have shown a wide range of biological properties, making them significant in the development of anticancer drugs. The structural features and biological activities of nicotinic acid derivatives suggest that similar compounds could be explored for their anticancer potential, emphasizing the importance of structural modifications to enhance therapeutic efficacy (Jain et al., 2020).
Safety and Toxicological Considerations
While the specific research applications of "this compound" are not detailed in the available literature, related compounds' safety and toxicological profiles are crucial in guiding their scientific applications.
- Safety Assessment of High-Dose Nicotinamide : High doses of nicotinamide have been evaluated for their safety, revealing a broad therapeutic index. However, at very high doses, reversible hepatotoxicity has been reported, suggesting that similar compounds need thorough safety evaluations to determine their risk-to-benefit ratios in potential therapeutic applications (Knip et al., 2000).
Propriétés
IUPAC Name |
5-bromo-N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O2/c22-17-12-16(13-23-14-17)20(27)24-18-4-6-19(7-5-18)25-8-1-9-26(11-10-25)21(28)15-2-3-15/h4-7,12-15H,1-3,8-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIJCBSZANHBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

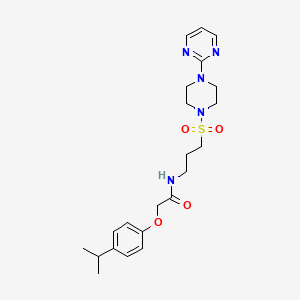
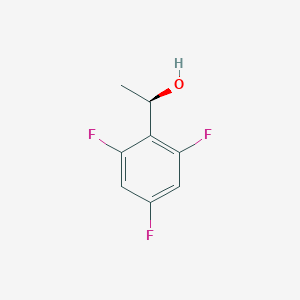
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2536755.png)

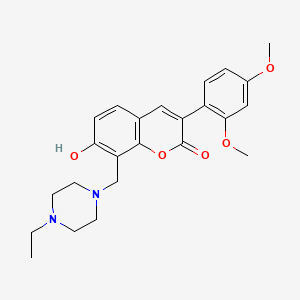

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2536764.png)

![3-[1-(2-Chloropropanoyl)piperidin-3-yl]-N-ethyl-1-phenylpyrazole-4-carboxamide](/img/structure/B2536767.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)
![5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2536769.png)
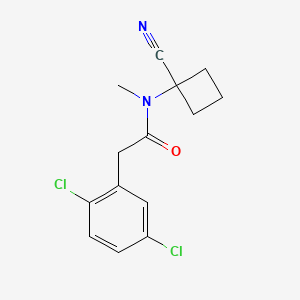
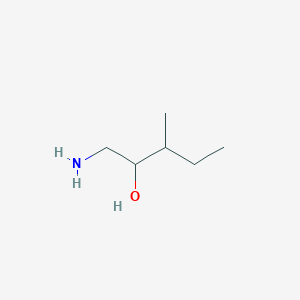
![N-Pyridin-3-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B2536773.png)